molecular formula C24H29N3O5S2 B2672128 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 361481-77-8

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2672128
CAS No.: 361481-77-8
M. Wt: 503.63
InChI Key: ICDCERYFBMMYAG-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a synthetic small molecule of significant interest in pharmacological research, designed by integrating a thiazole scaffold with a benzenesulfonamide pharmacophore. This compound is intended for Research Use Only and is not approved for human or veterinary diagnosis or treatment. The core research value of this compound is derived from its structural features. The 4-(dipropylsulfamoyl)benzamide moiety is a hallmark of probenecid, a well-characterized inhibitor of organic anion transporters (OATs) . Probenecid is known to competitively inhibit the renal secretion of a wide range of substances, including uric acid and various antibiotics, by acting on OATs in the proximal tubule . Consequently, a primary research application for this analog is its potential use as a tool compound to probe OAT function and study drug disposition, with the aim of modulating the pharmacokinetics and extending the half-life of co-administered investigational drugs. Furthermore, the presence of the 4-aryl-1,3-thiazole subunit suggests potential for additional, diverse biological activity. Thiazole derivatives are extensively investigated in drug discovery and have been identified as potent and selective activators for targets such as potassium channels (e.g., K v 7.1) and activators of enzymes like glucokinase . The specific substitution on the thiazole ring may direct the compound's selectivity and potency towards a particular pathway. Researchers can leverage this compound as a key intermediate or final product in hit-to-lead optimization campaigns, particularly in therapeutic areas such as metabolic diseases, neurology, and inflammation.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-5-13-27(14-6-2)34(29,30)19-10-7-17(8-11-19)23(28)26-24-25-21(16-33-24)20-12-9-18(31-3)15-22(20)32-4/h7-12,15-16H,5-6,13-14H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDCERYFBMMYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the dimethoxyphenyl and dipropylsulfamoyl groups. The process generally includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects .

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • Compound 6a (COX-1/COX-2 inhibitor): Non-selective COX inhibition (IC50 = 9.01 ± 0.01 mM for COX-1; 11.65 ± 6.20 mM for COX-2) .

Enzyme Modulation

  • ZINC5154833 : Glide score of −6.591 for CIITA-I modulation, indicating strong binding affinity .
  • F5254-0161 : Stable interaction with CIITA-I in simulation studies, proposed as a modulator .

Key Insight : The target compound’s dipropylsulfamoyl and dimethoxyphenyl groups may synergize to enhance binding to enzymatic targets, though direct data is needed for validation.

Biological Activity

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O4SC_{23}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 446.64 g/mol. The structure features a thiazole ring, a dipropylsulfamoyl group, and a dimethoxyphenyl moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and benzamide have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMDA-MB-2315.18BChE inhibition
Compound BSUIT-25.22Aβ antiaggregation
This compoundHT-29TBDTBD

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Similar thiazole derivatives have been noted for their ability to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes implicated in Alzheimer's pathology. These inhibitory actions can potentially reduce amyloid-beta aggregation and protect neurons from oxidative stress .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Inhibition of BChE/AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
  • Anti-Aggregation : The compound may prevent the aggregation of amyloid-beta peptides, which are toxic to neurons.
  • Oxidative Stress Reduction : By scavenging free radicals or modulating antioxidant pathways, the compound could mitigate oxidative damage in neuronal cells.

Study 1: In Vitro Evaluation

In a study evaluating the cytotoxicity of various thiazole derivatives against breast cancer cell lines, this compound was found to exhibit promising activity with an IC50 value comparable to established chemotherapeutics .

Study 2: Neuroprotective Assessment

Another research effort focused on assessing the neuroprotective properties of thiazole-based compounds in models of oxidative stress. The findings suggested that these compounds significantly reduced cell death in SH-SY5Y cells exposed to hydrogen peroxide and amyloid-beta .

Q & A

Basic Question: What are the standard synthetic routes for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, and what key reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the thiazole ring via cyclization of 2-aminothiophenol with α-haloketones (e.g., 2-bromo-1-(2,4-dimethoxyphenyl)ethanone) under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Step 2: Sulfamoylation of the benzamide precursor using dipropylsulfamoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Step 3: Coupling of the thiazole intermediate with the sulfamoyl benzamide group via amide bond formation, often using coupling agents like HATU or DCC in DMF .

Optimization Tips:

  • Maintain reaction temperatures between 0–5°C during sulfamoylation to minimize side reactions .
  • Use dry solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Basic Question: Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm the presence of the 2,4-dimethoxyphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–3.9 ppm) and dipropylsulfamoyl moiety (N–CH₂ protons at δ 1.2–1.5 ppm) .
  • X-ray Crystallography: Resolve bond angles and distances (e.g., C–S bond in thiazole at ~1.74 Å, confirming ring planarity) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₈H₃₂N₃O₅S₂: 562.18) .

Advanced Question: How does the substitution pattern on the thiazole ring influence the compound’s bioactivity?

Methodological Answer:

  • Electron-Donating Groups (e.g., 2,4-dimethoxyphenyl): Enhance solubility and membrane permeability, as evidenced by increased MIC values against Gram-positive bacteria (16–31.25 µg/mL) compared to non-substituted analogs .
  • Steric Effects: Bulky substituents (e.g., dipropylsulfamoyl) may hinder binding to hydrophobic enzyme pockets, reducing anticancer activity (IC₅₀ > 50 µM in MCF-7 cells) .
  • Comparative Studies: Replace the thiazole with oxazole or imidazole rings to assess bioactivity shifts. For example, imidazole analogs show reduced antifungal activity (MIC 62.5 µg/mL vs. 31.25 µg/mL for thiazole) .

Advanced Question: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Dose-Response Curves: Perform triplicate experiments with controls (e.g., DMSO for solubility artifacts) to validate IC₅₀ discrepancies .
  • Structural Reanalysis: If bioactivity diverges, re-examine compound purity via HPLC (e.g., >95% purity threshold) and confirm stereochemistry with circular dichroism (CD) spectroscopy .

Advanced Question: What computational approaches model the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to Trypanosoma brucei enzymes (e.g., triosephosphate isomerase) using PDB ID 1TIM. Key interactions include hydrogen bonds between the sulfamoyl group and Arg₉₈ .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial activity to design derivatives .

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